2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate
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Overview
Description
2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is a fluorinated compound that belongs to the class of piperidines. It is characterized by the presence of a trifluoroethyl group, a carbamoyl group, and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate typically involves the reaction of 4-carbamoylpiperidine-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidines or trifluoroethyl derivatives.
Scientific Research Applications
2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: A fluorinated monomer used in polymer synthesis.
2,2,2-Trifluoroethyl acetate: A fluorinated ester used as a solvent and intermediate.
2,2,2-Trifluoroethylamine: A fluorinated amine used in organic synthesis.
Uniqueness
2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is unique due to its combination of a trifluoroethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 4-carbamoylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-3-1-6(2-4-14)7(13)15/h6H,1-5H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKYYPEIJKNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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